molecular formula C21H17ClN2O4 B1415931 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105193-51-8

2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1415931
CAS RN: 1105193-51-8
M. Wt: 396.8 g/mol
InChI Key: GTZICGUCZASSGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IR spectra of the derivatives showed the azomethine C–H stretching doublet absorption band at 2850–2950 cm –1, the C=N absorption band at 1550–1600 cm –1, a carbonyl stretch at 1620–1680 cm –1 and a strong N–H stretch at 3180–3220 cm –1 .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : Research has shown various strategies for synthesizing isoindole and quinoline derivatives, which are structurally related to the compound . For instance, novel methods for the synthesis of tetrahydrobenz[g]isoquinoline diones involve strategies starting from dihydrobenz[g]isoquinolines or ethyl acetates, highlighting the diversity in synthetic approaches for such compounds (Jacobs et al., 2008). Additionally, ultrasonic studies have been used to explore molecular interactions in N-Phthaloyl compounds, providing insights into drug transmission and absorption (Tekade et al., 2019).

Molecular Interactions and Properties : Investigations on the molecular interactions and properties of related compounds in various solvents have revealed specific interactions that could inform on the behavior of the compound . The study of ultrasonic velocity and density in different solvents provides valuable data for understanding solute-solvent interactions, which are crucial for applications in drug delivery and material science (Tekade et al., 2019).

Potential Applications

Antimicrobial Activity : Research on similar structures has shown antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Sakram et al., 2018). Such findings indicate that the compound could be explored for its antimicrobial properties.

Material Science Applications : The synthesis and characterization of hexahydro-1H-isoindole-1,3(2H)-dione derivatives have led to the development of new materials with potential applications in various industries (Tan et al., 2016). The versatility in the functionalization of these compounds opens avenues for their use in novel material synthesis.

Spectroscopy and Structural Analysis : Detailed spectroscopic analysis, including 2D NMR techniques, has been employed to characterize the structure of related compounds, offering a basis for understanding the physical and chemical properties of the compound (Dioukhane et al., 2021).

properties

IUPAC Name

2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-27-17-10-13-9-12(19(22)23-16(13)11-18(17)28-2)7-8-24-20(25)14-5-3-4-6-15(14)21(24)26/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZICGUCZASSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143095
Record name 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

1105193-51-8
Record name 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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